molecular formula C10H7F6N3OS B11507063 6-Cyclopropyl-2,2-bis-trifluoromethyl-2,3-dihydro-thiazolo[3,2-a][1,3,5]triazin-4-one

6-Cyclopropyl-2,2-bis-trifluoromethyl-2,3-dihydro-thiazolo[3,2-a][1,3,5]triazin-4-one

Cat. No.: B11507063
M. Wt: 331.24 g/mol
InChI Key: HDJOEQATYLXNBZ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2,2-bis-trifluoromethyl-2,3-dihydro-thiazolo[3,2-a][1,3,5]triazin-4-one is a heterocyclic compound with a unique structure that includes a cyclopropyl group and two trifluoromethyl groups.

Preparation Methods

The synthesis of 6-Cyclopropyl-2,2-bis-trifluoromethyl-2,3-dihydro-thiazolo[3,2-a][1,3,5]triazin-4-one involves several steps. One common method includes the reaction of cyclopropylamine with a trifluoromethyl-substituted thiazole derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

6-Cyclopropyl-2,2-bis-trifluoromethyl-2,3-dihydro-thiazolo[3,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and selectivity of the reactions .

Scientific Research Applications

6-Cyclopropyl-2,2-bis-trifluoromethyl-2,3-dihydro-thiazolo[3,2-a][1,3,5]triazin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2,2-bis-trifluoromethyl-2,3-dihydro-thiazolo[3,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

6-Cyclopropyl-2,2-bis-trifluoromethyl-2,3-dihydro-thiazolo[3,2-a][1,3,5]triazin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of trifluoromethyl groups, which impart distinct chemical and biological properties .

Properties

Molecular Formula

C10H7F6N3OS

Molecular Weight

331.24 g/mol

IUPAC Name

6-cyclopropyl-2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

InChI

InChI=1S/C10H7F6N3OS/c11-9(12,13)8(10(14,15)16)17-6(20)19-5(4-1-2-4)3-21-7(19)18-8/h3-4H,1-2H2,(H,17,20)

InChI Key

HDJOEQATYLXNBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC3=NC(NC(=O)N23)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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